

Tigulixostat: A Technical Guide to a Novel Non-Purine Xanthine Oxidase Inhibitor

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Compound of Interest

Compound Name: *Tigulixostat*

Cat. No.: *B3320960*

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Abstract

Tigulixostat, also known as LC350189, is a potent, orally active, non-purine selective inhibitor of xanthine oxidase. It represents a significant advancement in the management of hyperuricemia and gout. By selectively targeting xanthine oxidase, **Tigulixostat** effectively reduces the production of uric acid, the causative agent of gout. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to **Tigulixostat**.

Chemical Structure and Identifiers

Tigulixostat is chemically identified as 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid. Its structure is distinct from purine-analog xanthine oxidase inhibitors like allopurinol.

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 1-(3-cyano-1-propan-2-ylindol-5-yl)pyrazole-4-carboxylic acid |
| SMILES | CC(C)N1C=C(C2=C1C=CC(=C2)N3C=C(C=N3)C(=O)O)C#N |
| CAS Number | 1287766-55-5 |
| Molecular Formula | C16H14N4O2 |
| Synonyms | LC350189 |

Physicochemical and Pharmacological Properties

Tigulixostat possesses favorable physicochemical and pharmacological properties for an orally administered therapeutic agent.

Table 2.1: Physicochemical Properties of Tigulixostat

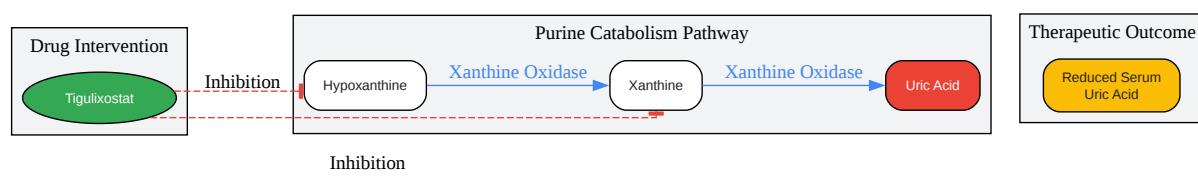
| Property | Value |
|--|------------------------------------|
| Molecular Weight | 294.31 g/mol |
| Appearance | White to light yellow solid |
| Solubility | DMSO: \geq 100 mg/mL (339.78 mM) |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): | \geq 2.5 mg/mL (8.49 mM) |
| In vivo formulation (10% DMSO, 90% Corn Oil): | \geq 2.5 mg/mL (8.49 mM) |
| XLogP3-AA | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |

Table 2.2: Pharmacological Properties of Tigulixostat

| Property | Value |
|-------------------------------------|---|
| Mechanism of Action | Selective, non-purine inhibitor of xanthine oxidase |
| Therapeutic Indications | Gout, Hyperuricemia |
| IC50 (Bovine Milk Xanthine Oxidase) | 0.003 μ M |
| IC50 (Rat Plasma Xanthine Oxidase) | 0.073 μ M |
| Clinical Efficacy | Significantly reduces serum uric acid levels in patients with gout and hyperuricemia. Doses of 50 mg, 100 mg, and 200 mg have shown efficacy. |

Mechanism of Action: Signaling Pathway

Tigulixostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, which is a key enzyme in the metabolic pathway of purines. This inhibition leads to a reduction in the production of uric acid.



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Caption: Mechanism of action of **Tigulixostat** in the purine catabolism pathway.

Key Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a typical method for determining the *in vitro* inhibitory activity of **Tigulixostat** on xanthine oxidase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Tigulixostat** against xanthine oxidase.

Materials:

- Bovine milk xanthine oxidase
- Xanthine (substrate)
- **Tigulixostat**
- Phosphate buffer (pH 7.5)
- Spectrophotometer

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of xanthine in phosphate buffer.
 - Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer immediately before use.
 - Prepare serial dilutions of **Tigulixostat** in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
- Assay Reaction:
 - In a suitable reaction vessel (e.g., a cuvette), mix the phosphate buffer, xanthine solution, and the **Tigulixostat** solution (or vehicle control).
 - Initiate the reaction by adding the xanthine oxidase solution.
- Measurement:

- Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over a set period using a spectrophotometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Tigulixostat** compared to the vehicle control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **Tigulixostat** concentration and fitting the data to a suitable dose-response curve.

In Vivo Hyperuricemia Animal Model

This protocol describes a representative in vivo study to evaluate the efficacy of **Tigulixostat** in a hyperuricemic animal model.

Objective: To assess the uric acid-lowering effect of **Tigulixostat** in a urate oxidase knockout (Uox-KO) mouse model of hyperuricemia.

Animal Model:

- Urate oxidase knockout (Uox-KO) mice, which exhibit elevated serum uric acid levels.

Materials:

- **Tigulixostat**
- Vehicle control
- Oral gavage needles
- Blood collection supplies
- Analytical equipment for measuring serum uric acid levels

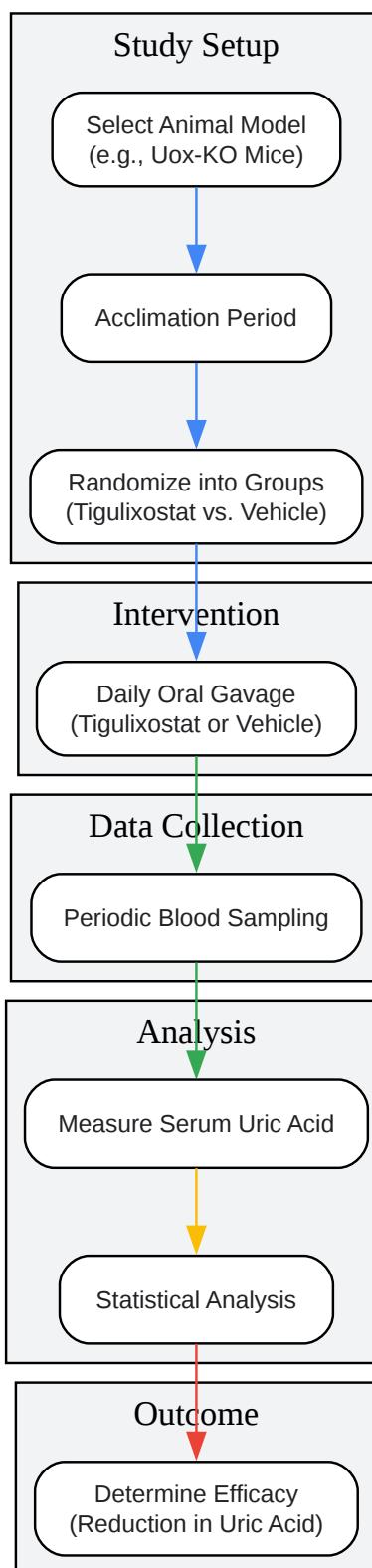
Procedure:

- Animal Acclimation:

- Acclimate Uox-KO mice to the laboratory conditions for a specified period.
- Dosing:
 - Administer **Tigulixostat** (e.g., 20 mg/kg) or vehicle control to the mice via oral gavage daily for a predetermined duration (e.g., until 11 weeks of age).
- Sample Collection:
 - Collect blood samples from the mice at specified time points.
- Analysis:
 - Measure the serum uric acid concentrations using a validated analytical method.
- Data Analysis:
 - Compare the serum uric acid levels in the **Tigulixostat**-treated group to the vehicle-treated group to determine the efficacy of the compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study evaluating **Tigulixostat**.

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Caption: A generalized workflow for in vivo efficacy studies of **Tigulixostat**.

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